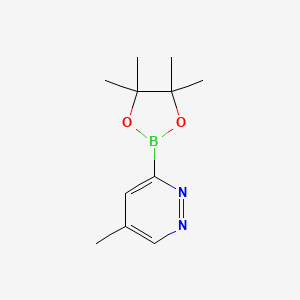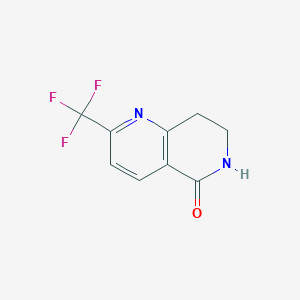
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and metabolic stability of compounds, making it a valuable motif in pharmaceuticals, agrochemicals, and materials .
Méthodes De Préparation
The synthesis of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. For instance, trifluoromethyl ketones can be synthesized by the trifluoromethylation of aldehydes using (bpy)Cu(CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic and electrophilic trifluoromethylation. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biological studies, particularly in the development of new biochemical assays.
Medicine: Its presence in pharmaceuticals can enhance the efficacy and stability of drugs.
Industry: The compound is used in the production of materials with improved chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, trifluoromethyl ketones, a related class of compounds, have been shown to inhibit histone deacetylase enzymes by binding to the zinc ion in the enzyme’s active site . This interaction can lead to changes in gene expression and protein function, which are crucial in various biological processes.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one can be compared with other trifluoromethylated compounds, such as:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and reactivity.
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoromethyl aniline: This compound is used in organic synthesis and has applications in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific structure and the presence of the naphthyridine core, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H7F3N2O |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-7,8-dihydro-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(14-7)3-4-13-8(5)15/h1-2H,3-4H2,(H,13,15) |
Clé InChI |
OHFBLMGXRJXVCV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1N=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


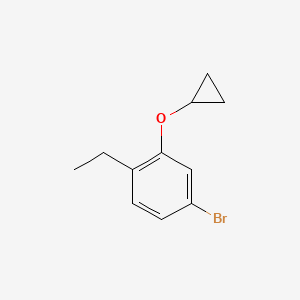
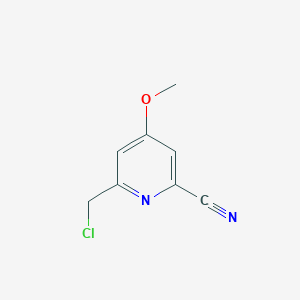
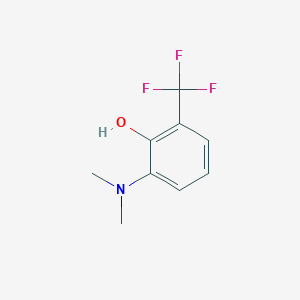

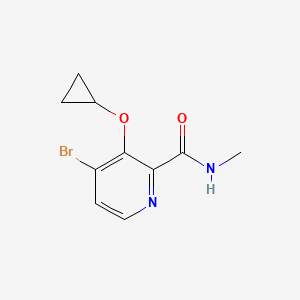


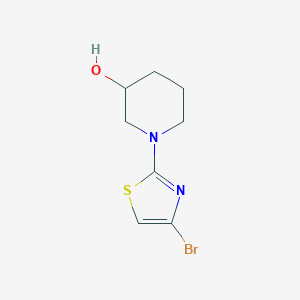


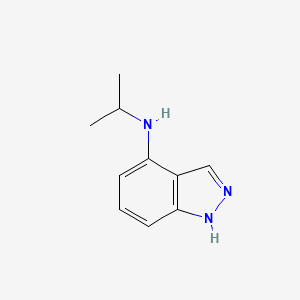
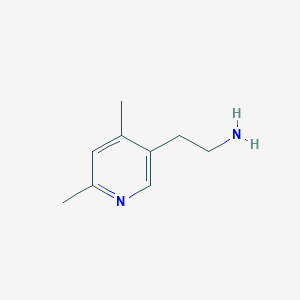
![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)
